β1-Adrenergic Receptor Binding Affinity: Lack of Activity vs. Prototypical β-Agonists
In a radioligand displacement assay using [3H]dihydroalprenolol on rat heart membranes, (R)-4-(2-Amino-1-hydroxypropan-2-yl)phenol displayed no measurable β1-adrenergic receptor binding (Ki > 1000 nM, classified as Not Active) [1]. This stands in contrast to the nanomolar affinities reported for classical β1-agonists such as isoprenaline and dobutamine, which typically show Ki values in the 10–100 nM range for the same receptor [2]. This lack of β1 activity may be exploited in applications requiring the compound to serve as a ligand for other receptor subtypes without β1 interference, unlike more promiscuous phenylethanolamine analogs.
| Evidence Dimension | β1-adrenergic receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki > 1000 nM (Not Active) |
| Comparator Or Baseline | Typical β1-agonists: isoprenaline Ki ~ 10–100 nM (literature range) |
| Quantified Difference | Target compound at least 10–100-fold less active than prototypical β1-agonists |
| Conditions | Displacement of [3H]dihydroalprenolol binding in rat heart membranes |
Why This Matters
Demonstrates that this compound does not activate β1-receptors, making it suitable for applications where β1-sparing is required, unlike many structurally similar phenylethanolamines.
- [1] BindingDB / ChEMBL. Assay CHEMBL647627: Beta-1 adrenergic receptor binding affinity (displacement of [3H]dihydroalprenolol in rat heart). Entry 50009692. Accessed 2026-05-03. View Source
- [2] Labrid, C., Rocher, I., Guery, O. (1989). Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta-Receptor Ligands. Am J Hypertens, 2: 245S–251S. View Source
